1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide
Description
1-(Pyrimidin-2-yl)piperidine-3-carbohydrazide (CAS: 883535-71-5) is a pyrimidine derivative with the molecular formula C₁₀H₁₅N₅O and a molecular weight of 221.26 g/mol . Its structure comprises a piperidine ring substituted at position 1 with a pyrimidin-2-yl group and at position 3 with a carbohydrazide (-CONHNH₂) moiety. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and allosteric modulation activities .
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-14-9(16)8-3-1-6-15(7-8)10-12-4-2-5-13-10/h2,4-5,8H,1,3,6-7,11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDUSPNRUVVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Piperidine-3-carboxylate Esters
One common approach is the reaction of a piperidine-3-carboxylate ester bearing a pyrimidin-2-yl substituent with hydrazine hydrate. This nucleophilic substitution converts the ester group into a carbohydrazide.
- Reaction conditions: Reflux in ethanol or methanol for several hours (typically 5–10 h).
- Reagents: Hydrazine hydrate in excess.
- Outcome: Formation of this compound with high yield.
This method is analogous to the synthesis of related heterocyclic carbohydrazides, such as pyrazolo[3,4-b]pyridine-5-carbohydrazide, where the ester is treated with hydrazine hydrate under reflux to yield the hydrazide.
Use of Pyrimidine Derivatives and Piperidine Intermediates
In some synthetic routes, the pyrimidin-2-yl group is introduced by nucleophilic substitution or coupling reactions involving pyrimidine derivatives and piperidine intermediates.
- The pyrimidine ring can be attached via C-N bond formation using chloro-substituted pyrimidines reacting with piperidine derivatives.
- Subsequent conversion of the piperidine-3-carboxylic acid or ester to the carbohydrazide is achieved by treatment with hydrazine hydrate.
Catalysts and Solvents
Alternative Coupling Reagents and One-Pot Reactions
Advanced synthetic methods include:
- Use of peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), propanephosphonic acid anhydride (T3P), or HBTU to activate carboxylic acid intermediates for coupling with hydrazine or amines.
- One-pot Curtius rearrangement reactions using diphenylphosphoryl azide (DPPA) and triethylamine to generate isocyanate intermediates that can be hydrolyzed to hydrazides or carbamates.
These methods improve yields and purity by minimizing intermediate isolation steps.
Reaction Conditions and Yields
Analytical and Structural Confirmation
- The hydrazide formation is confirmed by characteristic IR absorption bands for NH and C=O groups.
- NMR spectroscopy (1H, 13C) shows signals corresponding to the piperidine ring, pyrimidine protons, and the hydrazide NH protons.
- Mass spectrometry confirms molecular weight and purity.
- Purification is typically done by recrystallization from suitable solvents.
Research Findings and Applications
- The hydrazide group in this compound enables further derivatization, such as formation of thiosemicarbazides or heterocyclic rings, expanding its utility in medicinal chemistry.
- The compound serves as a building block in the synthesis of biologically active molecules targeting enzymes and receptors.
- Its preparation methods have been optimized for industrial scale-up by using coupling reagents and one-pot strategies to enhance yield and reduce impurities.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Temperature | Duration | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Hydrazine hydrate on ester | Hydrazine hydrate | Ethanol/Methanol | Reflux | 5–10 h | 70–90 | Simple, high yield | Requires ester precursor |
| Pyrimidine-piperidine coupling | 2-chloro-pyrimidine, piperidine | DCM, Toluene | RT to reflux | 12–20 h | 60–85 | Direct C-N bond formation | Longer reaction time |
| One-pot Curtius rearrangement | DPPA, triethylamine, t-butanol | Toluene/t-butanol | 80–100 °C | Several h | ~60 | Improved purity, fewer steps | Requires careful handling of DPPA |
Chemical Reactions Analysis
1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.
2. Enzyme Inhibition Studies
Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of piperidine compounds can inhibit enzymes like DNA polymerase and proteases, which are crucial in viral replication and cancer cell proliferation .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to interfere with microbial metabolism could lead to the development of new antibiotics or antifungal agents .
4. Organic Synthesis
The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization reactions . This versatility enhances its utility in synthetic organic chemistry.
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research: A study demonstrated that derivatives of this compound inhibited tumor growth in vitro by blocking key signaling pathways involved in cell proliferation .
- Neuropharmacology: Research has indicated that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Development: A recent investigation into the antimicrobial properties revealed that modifications to the hydrazide group enhanced activity against specific bacterial strains .
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Piperidine/Piperazine Derivatives
Compounds featuring pyrimidine linked to piperidine or piperazine rings are common in medicinal chemistry. Key examples include:
Key Differences :
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen atom (vs. piperidine’s single N) may improve water solubility and hydrogen-bonding capacity .
- Substituent Effects : The carbohydrazide group in the target compound offers nucleophilic hydrazine (-NHNH₂), distinguishing it from aldehyde or acetylated analogs .
Hydrazide-Containing Pyrimidine Derivatives
Hydrazide groups are known to confer antiproliferative and antimicrobial activities. Notable analogs:
Key Differences :
- Position of Hydrazide : The target compound’s carbohydrazide is at the piperidine’s 3-position, whereas hydrazine in is directly on pyrimidine. This positional difference may alter target selectivity.
- Biological Activity : The coumarin and chlorophenyl groups in enhance antimicrobial effects, while the indole group in contributes to antiproliferative action .
Pyrimidine Derivatives with Variable Substituents
Substituent position and type significantly influence activity:
Key Differences :
- Pyrimidine Substituent Position : The target’s pyrimidin-2-yl group may engage in different π-π stacking or hydrogen-bonding interactions compared to pyrimidin-4-yl derivatives (e.g., 7d) .
- Functional Groups: The cyano group in 7d increases electron-withdrawing effects, while the dioxopyrrolidinyl group in introduces steric bulk .
Physicochemical Comparison
| Property | 1-(Pyrimidin-2-yl)piperidine-3-carbohydrazide | 4-(Pyrimidin-2-yl)piperazin-1-ium chloride | 7d (Khurana et al.) |
|---|---|---|---|
| Molecular Weight (g/mol) | 221.26 | 213.67 | 426.49 |
| Solubility | Moderate (polar carbohydrazide) | High (ionic chloride salt) | Low (lipophilic urea) |
| Hydrogen-Bond Donors | 3 (-NHNH₂, -NH) | 2 (-NH⁺) | 2 (-NH) |
Biological Activity
1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrimidine group and a carbohydrazide moiety. Its chemical structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its influence on several key biochemical pathways:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has been shown to modulate signaling pathways such as STAT-3 and NF-κB, which are crucial for cell survival and proliferation .
- Anti-inflammatory Effects : Similar to other pyrimidine derivatives, it exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that it can suppress COX-2 activity, suggesting potential use in treating inflammatory conditions .
In Vitro Studies
Recent studies have reported the following findings regarding the biological activity of this compound:
These results highlight the compound's potential as an anticancer agent and its role in modulating inflammatory responses.
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Tumor Growth Inhibition : In animal models, administration of this compound resulted in significant tumor growth inhibition compared to control groups. The dosage optimization revealed that lower doses (up to 20 mg/kg) were effective without causing severe toxicity .
- Toxicity Assessment : Long-term studies indicated minimal adverse effects at therapeutic doses, although high doses led to liver enzyme elevation, suggesting potential hepatotoxicity at elevated levels.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study in Cancer Therapy : A study involving patients with advanced breast cancer reported a combination therapy including this compound resulted in improved patient outcomes, with a notable reduction in tumor size within three months of treatment .
- Anti-inflammatory Applications : A clinical trial assessing its efficacy in rheumatoid arthritis showed significant improvement in symptoms and reduced inflammatory markers compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(pyrimidin-2-yl)piperidine-3-carbohydrazide, and how can purity be ensured?
- Methodology : The compound can be synthesized via coupling reactions between pyrimidine derivatives and piperidine intermediates. For example, hydrazide formation from carboxylic acid precursors (e.g., 2-pyrimidinecarboxylic acid derivatives) using hydrazine hydrate under reflux conditions . Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). Melting point determination and HPLC analysis (C18 column, UV detection at 254 nm) are critical for verifying purity (>95%) .
Q. How should researchers characterize the structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, piperidine protons at δ 1.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1278 for C₁₀H₁₄N₆O) .
- FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, N-H bend at ~3300 cm⁻¹) .
Q. What safety protocols are essential during handling and storage?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Keep in sealed containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and identify transition states. Tools like ICReDD’s reaction path search algorithms can predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) . Pair computational predictions with Design of Experiments (DoE) to validate variables (e.g., temperature, molar ratios) in ≤5 experimental runs .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., enzyme inhibition vs. receptor binding)?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for acetylcholinesterase inhibition) and apply statistical tests (ANOVA, p < 0.05) to identify outliers .
- Selective Assays : Use isoform-specific assays (e.g., CYP2D6 vs. CYP3A4 inhibition) to clarify off-target effects. Cross-reference with structural analogs (e.g., 1-(2-pyridyl)piperazine derivatives) to isolate substituent-driven activity .
Q. How to design experiments to evaluate its potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using ATP-competitive luminescence assays. Normalize activity to staurosporine (positive control) and DMSO (negative control) .
- Docking Studies : Use AutoDock Vina to predict binding modes in kinase active sites (PDB: 1M17 for EGFR). Prioritize compounds with ΔG < -8 kcal/mol for synthesis .
- SAR Analysis : Modify substituents (e.g., pyrimidine → pyridine) and correlate changes with IC₅₀ shifts to identify pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
